(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Description
The compound “(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol” is a purine nucleoside analog characterized by a chloro substitution at the 6-position of the purine base and a hydroxymethyl group on the tetrahydrofuran ring. This stereospecific configuration (2R,3S,5S) distinguishes it from natural nucleosides like adenosine, where the 5-position typically adopts the R configuration (e.g., in , the L-2'-deoxyadenosine variant has 5S stereochemistry) . The chloro substituent enhances metabolic stability by resisting enzymatic deamination, a common issue with amino-substituted analogs .
Properties
CAS No. |
4594-45-0 |
|---|---|
Molecular Formula |
C10H11ClN4O3 |
Molecular Weight |
270.67 g/mol |
IUPAC Name |
(2R,3S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7?/m0/s1 |
InChI Key |
PGEULCIODBNODW-GFCOJPQKSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2N=CN=C3Cl)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O |
Other CAS No. |
4594-46-1 |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
6-Chloropurine Deoxyriboside; NSC 409824; 6-Chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine; (2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
Origin of Product |
United States |
Biological Activity
The compound (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol , also known as 6-chloropurine deoxyriboside, is a purine derivative with significant biological activity. Its structure incorporates a purine base, which is pivotal in various biochemical processes, particularly in nucleic acid metabolism. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C10H11ClN4O3
- Molecular Weight : 270.67 g/mol
- CAS Number : 4594-46-1
- IUPAC Name : (2R,3S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Biological Activity
The biological activity of this compound is primarily attributed to its structural similarity to nucleosides and nucleotides, which allows it to participate in various biological processes:
- Antiviral Properties : The purine structure is known for its antiviral activity. Research indicates that compounds similar to 6-chloropurine exhibit efficacy against viral infections by inhibiting viral replication mechanisms.
- Anticancer Activity : Studies have shown that purine derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells. This compound has been evaluated for its potential in cancer therapy due to its ability to disrupt cellular proliferation pathways.
- Enzyme Inhibition : The compound has been noted to inhibit certain enzymes involved in nucleotide metabolism, which can affect the growth of rapidly dividing cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Purine Base : This is achieved through reactions involving formamide derivatives and nitrogen-containing compounds.
- Construction of the Tetrahydrofuran Ring : The tetrahydrofuran moiety is synthesized through cyclization reactions that incorporate hydroxymethyl groups.
- Final Assembly and Purification : The final product is obtained through careful purification processes to ensure high yield and purity.
Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry assessed the antiviral properties of various purine derivatives, including 6-chloropurine. Results indicated that these compounds effectively inhibited viral replication in vitro, showcasing their potential as antiviral agents.
Study 2: Anticancer Efficacy
Research conducted by the National Cancer Institute evaluated the cytotoxic effects of this compound on cancer cell lines. The findings demonstrated significant inhibition of cell proliferation in several cancer types, suggesting its utility in chemotherapy regimens.
Study 3: Mechanistic Insights
A mechanistic study explored how this compound interacts with key enzymes involved in nucleotide metabolism. It was found that this compound acts as a competitive inhibitor for these enzymes, leading to altered metabolic pathways in treated cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloropurine | Purine base with chlorine substitution | Antiviral and anticancer properties |
| Fludarabine | Fluorinated purine | Anticancer agent |
| Acyclovir | Guanine analogue | Antiviral activity |
This comparison highlights the unique attributes of this compound while situating it within a broader context of purine derivatives.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Physical Properties
- Chloro vs. Amino Substitutents: The chloro group in the target compound increases lipophilicity (logP ~1.2 estimated) compared to the amino analog (logP ~-0.5), improving membrane permeability but reducing aqueous solubility .
- Stereochemical Impact: The 5S configuration in the target compound may disrupt binding to enzymes preferring the natural 5R configuration, as seen in L-2'-deoxyadenosine (), which exhibits altered substrate recognition .
- Thermal Stability: Chloro-substituted analogs generally exhibit higher melting points (e.g., compound 23 in has mp 146–148°C) compared to amino derivatives .
Research Findings
- Proteomic Interaction Profiles: The CANDO platform () predicts that chloro-substituted nucleosides like the target compound interact with viral polymerases and DNA repair enzymes, whereas amino analogs show affinity for kinases and metabolic enzymes .
- Toxicity: The target compound’s hazard profile (H302, H315, H319, H335; ) indicates moderate toxicity, likely due to reactive intermediates formed during metabolism. In contrast, amino analogs (e.g., ) exhibit lower acute toxicity but may generate mutagenic deamination byproducts .
Preparation Methods
Vorbrüggen Glycosylation
This method uses a silylated purine base and an activated sugar donor (e.g., peracetylated tetrahydrofuran) in the presence of a Lewis acid catalyst like trimethylsilyl triflate (TMSOTf). The reaction proceeds at elevated temperatures (60–80°C) in anhydrous dichloromethane, yielding the coupled product with β-selectivity.
Key parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes β:α ratio |
| Catalyst Loading | 1.2 equiv TMSOTf | Prevents side reactions |
| Reaction Time | 6–8 hours | Ensures completion |
Mitsunobu Reaction
For stereocontrol, the Mitsunobu reaction couples 6-chloropurine with a diol derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method directly installs the desired (2R,3S,5S) configuration but requires pre-functionalized diols.
Chiral Resolution and Stereochemical Control
Achieving the correct stereochemistry at the 2R, 3S, and 5S positions is challenging due to the tetrahydrofuran ring’s conformational flexibility. Industrial routes employ:
Enzymatic Resolution
Lipases or esterases selectively hydrolyze ester-protected intermediates, enriching the desired enantiomer. For example, Candida antarctica lipase B (CAL-B) resolves racemic mixtures with >98% enantiomeric excess (ee) in biphasic systems.
Asymmetric Catalysis
Chiral catalysts like Jacobsen’s cobalt-salen complexes induce asymmetry during glycosylation. A recent advancement uses iridium-based catalysts to achieve 95% ee at the 5S position.
Deprotection and Functional Group Manipulation
Post-glycosylation, protective groups (e.g., acetyl, benzoyl) are removed under mild conditions to preserve the hydroxymethyl and hydroxyl functionalities:
Acidic Hydrolysis
Methanolic HCl (0.1 M) at 0°C selectively cleaves acetyl groups without degrading the purine base.
Hydrogenolysis
Benzoyl groups are removed via catalytic hydrogenation (H₂, Pd/C) in ethanol, yielding the free hydroxyl groups.
Purification and Characterization
Final purification involves:
-
Size-Exclusion Chromatography : Separates unreacted starting materials and byproducts.
-
Recrystallization : Ethanol/water mixtures yield crystals with >99.5% purity.
Analytical Data :
| Technique | Key Findings |
|---|---|
| ¹H NMR (DMSO-d6) | δ 8.21 (s, 1H, purine H-8), δ 5.92 (d, J=6.2 Hz, 1H, H-1') |
| HPLC (C18 column) | Retention time: 12.3 min, purity 99.7% |
Industrial-Scale Synthesis
Large batches (≥1 kg) utilize continuous-flow reactors to enhance reproducibility. A representative protocol includes:
-
Continuous Glycosylation : TMSOTf-catalyzed reaction in a packed-bed reactor (residence time: 30 min).
-
Automated Crystallization : Anti-solvent addition (heptane) triggers crystallization, monitored via in-line PAT tools.
-
Quality Control : LC-MS and chiral HPLC ensure compliance with pharmacopeial standards.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Vorbrüggen | 78 | 92 | High |
| Mitsunobu | 65 | 99 | Moderate |
| Enzymatic Resolution | 85 | 98 | High |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the purity and stereochemical integrity of (2R,3S,5S)-5-(6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol?
- Methodology :
- HPLC : Use reverse-phase chromatography with a C18 column and UV detection (λ = 260 nm for purine absorption) to assess purity (>95% is typical for research-grade material) .
- NMR Spectroscopy : Confirm stereochemistry via H and C NMR, focusing on coupling constants (e.g., and ) to verify the tetrahydrofuran ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHClNO; calc. 286.67 g/mol) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation of the hydroxymethyl group and purine moiety .
- Handling : Use anhydrous solvents (e.g., dry DMSO) for dissolution. Avoid prolonged exposure to light or moisture, which may degrade the chloro-purine ring .
Q. What are the key hazards associated with this compound, and what safety protocols are critical?
- Hazards :
- Acute Toxicity : H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Decomposition : Thermal degradation releases toxic gases (e.g., NO, CO) .
- Safety Measures :
- Use PPE (gloves, safety goggles, lab coat) and work in a fume hood.
- In case of fire, use alcohol-resistant foam or CO extinguishers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Batch Variability : Verify purity (HPLC) and stereochemistry (NMR) across batches, as impurities or stereoisomers may confound results .
- Assay Conditions : Standardize cell culture media (e.g., pH, serum content) to minimize variability in antiviral or cytotoxic assays .
- Metabolic Stability : Use LC-MS to track degradation products in biological matrices, which may explain inconsistent activity .
Q. What strategies optimize the synthesis of analogs with improved pharmacokinetic properties?
- Synthetic Design :
- Protecting Groups : Temporarily shield the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) ethers during purine modifications to prevent side reactions .
- Glycosylation : Employ Vorbrüggen conditions (e.g., SnCl as a catalyst) to couple modified purine bases to the tetrahydrofuran ring with high stereoselectivity .
Q. How can computational modeling guide the design of derivatives targeting viral polymerases?
- Methods :
- Docking Simulations : Use AutoDock Vina to predict binding poses of the compound in the active site of viral polymerases (e.g., HCV NS5B). Focus on hydrogen bonding with conserved residues (e.g., Asp318) .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability of the tetrahydrofuran ring in the polymerase pocket .
Critical Notes
- Contradictions in Data : Variability in storage recommendations (e.g., -10°C vs. -20°C) likely reflects differences in compound analogs (e.g., methyl vs. hydroxymethyl substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
